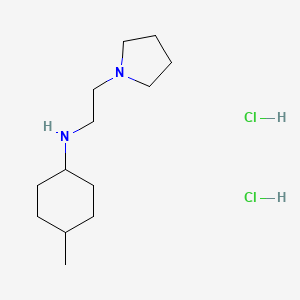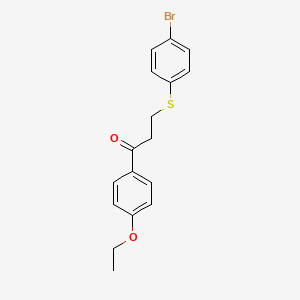
4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride is a complex organic compound featuring a unique combination of functional groups, including a cyclopropyl ring, an oxazole moiety, a piperazine ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Sulfonyl Fluoride Addition:
Industrial Production Methods: Industrial production may involve optimizing these steps for scale, using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and oxazole moieties, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the oxazole ring, converting it to oxazoline under mild conditions with reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, where nucleophiles like amines or alcohols replace the fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropyl and oxazole rings.
Reduction: Oxazoline derivatives.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms, particularly those involving sulfonyl fluoride-sensitive enzymes.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: In industrial applications, it can be used in the synthesis of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins, particularly serine residues in enzymes. This covalent modification can inhibit enzyme activity, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
- 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl chloride
- 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonamide
Comparison: Compared to its sulfonyl chloride and sulfonamide analogs, 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride is unique due to its reactivity with nucleophiles, making it particularly useful for covalent modification of proteins. This reactivity is less pronounced in the sulfonamide analog, which is more stable and less reactive.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O4S/c12-20(17,18)15-5-3-14(4-6-15)11(16)10-7-9(13-19-10)8-1-2-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSGKLJYPGNHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2563561.png)




![N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B2563568.png)


![ethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563575.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B2563576.png)

![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2563580.png)
![N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}cyclopentanecarboxamide](/img/structure/B2563583.png)

